4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine

Lipophilicity Medicinal Chemistry ADME Prediction

4-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine (C₁₄H₂₂N₄O₂S, MW 310.42 g·mol⁻¹) is a heterocyclic small molecule belonging to the 1,3,4-thiadiazole class. It features a morpholine core substituted at the 2-position with a pyrrolidine-1-carbonyl moiety and at the 4-position with a 5-isopropyl-1,3,4-thiadiazol-2-yl group.

Molecular Formula C14H22N4O2S
Molecular Weight 310.42 g/mol
CAS No. 2640886-38-8
Cat. No. B6471395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine
CAS2640886-38-8
Molecular FormulaC14H22N4O2S
Molecular Weight310.42 g/mol
Structural Identifiers
SMILESCC(C)C1=NN=C(S1)N2CCOC(C2)C(=O)N3CCCC3
InChIInChI=1S/C14H22N4O2S/c1-10(2)12-15-16-14(21-12)18-7-8-20-11(9-18)13(19)17-5-3-4-6-17/h10-11H,3-9H2,1-2H3
InChIKeyREAQTVCWVVGFTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline: 4-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640886-38-8)


4-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine (C₁₄H₂₂N₄O₂S, MW 310.42 g·mol⁻¹) is a heterocyclic small molecule belonging to the 1,3,4-thiadiazole class. It features a morpholine core substituted at the 2-position with a pyrrolidine-1-carbonyl moiety and at the 4-position with a 5-isopropyl-1,3,4-thiadiazol-2-yl group [1]. Quantitative experimental pharmacological data for this exact compound are currently absent from the primary literature; consequently, procurement decisions must be guided by a comparative analysis of predicted molecular properties, structural differentiation from close analogs, and biological activity landmarks established within the 1,3,4-thiadiazole chemotype .

Why In-Class Thiadiazole-Morpholine Analogs Cannot Be Interchanged with CAS 2640886-38-8


Within the 4-(5-substituted-1,3,4-thiadiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine series, the 5-position substituent exerts a decisive influence on lipophilicity (XLogP3), topological polar surface area (TPSA), and predicted pharmacokinetic behavior [1]. Swapping the isopropyl group for a methyl (CAS 2640891-80-9; ΔMW –28 Da) or cyclopropyl (CAS 2640886-35-5; ΔMW –2 Da) analog alters computed logP by ≥0.9 units and modifies hydrogen-bond acceptor count, directly impacting solubility, permeability, and protein-binding potential [1]. Moreover, regioisomeric variation (1,2,4- vs. 1,3,4-thiadiazole) changes electron distribution and pKa, further differentiating reactivity and target engagement [2]. Generic substitution without matching these physicochemical fingerprints risks invalidating structure-activity relationship (SAR) hypotheses and confounding biological assay interpretation.

Quantitative Differentiation Evidence for 4-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine


Lipophilicity Differentiation: Isopropyl vs. Methyl and Cyclopropyl Analogs

The isopropyl group at the 5-position of the 1,3,4-thiadiazole ring confers a computed XLogP3 of 2.1, compared with 1.1 for the cyclopropyl analog (CAS 2640886-35-5) and approximately 0.8–1.2 for the methyl analog (estimated from structure) [1][2]. This 1.0 log unit increase reflects enhanced lipophilicity, which is predicted to improve membrane permeability while maintaining acceptable TPSA (86.8 Ų, identical to the cyclopropyl analog) [1].

Lipophilicity Medicinal Chemistry ADME Prediction

Regioisomeric Differentiation: 1,3,4-Thiadiazole vs. 1,2,4-Thiadiazole Core

The target compound bears a 1,3,4-thiadiazole core, whereas the structurally closest regioisomer (CAS 2640830-14-2) contains a 1,2,4-thiadiazole ring. This regioisomeric shift alters the predicted pKa (5.25 ± 0.10 for the 1,3,4-isomer vs. 5.85 ± 0.32 for the 1,2,4-isomer) and computed density (1.378 ± 0.06 g/cm³ vs. 1.262 ± 0.06 g/cm³) [1][2]. The difference in nitrogen atom placement within the thiadiazole ring modifies hydrogen-bond acceptor geometry and charge distribution, directly influencing molecular recognition by biological targets [1].

Regioisomerism Electronic Properties Medicinal Chemistry

Class-Level Anticancer Activity: 1,3,4-Thiadiazole-Morpholine Conjugates Demonstrate Sub-25 μM Potency

In a published study of structurally related 1,3,4-thiadiazole-morpholine derivatives, compound CFM (a 1,3,4-thiadiazole bearing morpholine and pyrrolidine substituents) exhibited IC₅₀ values of 12.00 μM against MCF-7 human breast adenocarcinoma cells and 24.80 μM against T24 human urinary bladder cancer cells, while displaying negligible cytotoxicity toward Vero normal kidney epithelial cells (IC₅₀ = 98.70 μM) . This 4.1- to 8.2-fold selectivity window between cancer and normal cells supports the anticancer potential of the 1,3,4-thiadiazole-morpholine chemotype.

Anticancer Activity Cytotoxicity MCF-7 T24

Physicochemical Stability: Buffer Stability of Thiadiazole-Morpholine Conjugates at Physiological pH

The 1,3,4-thiadiazole-morpholine-pyrrolidine scaffold has demonstrated fair stability in phosphate buffer at pH 7.4, as established by UV-Visible and FT-IR characterization of related compounds CFM and CFP over the course of biological assays . This baseline stability is critical for ensuring reproducible in vitro pharmacology and consistent compound handling during procurement and storage.

Chemical Stability Assay Reproducibility Formulation

Predicted Drug-Likeness and Oral Bioavailability from Class ADMET Analysis

ADMET predictions for the 1,3,4-thiadiazole-morpholine-pyrrolidine class indicate considerable drug-likeness and favorable oral bioavailability profiles, as reported for the CFM/CFP congener series . These in silico predictions, combined with the target compound's computed XLogP3 (2.1) and TPSA (86.8 Ų) that fall within established drug-like thresholds (Lipinski Rule of 5 compliance), support the compound's suitability as a lead-like scaffold for further optimization.

ADMET Drug-Likeness Oral Bioavailability

Optimal Application Scenarios for 4-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine


Anticancer Lead Discovery: MCF-7 and T24 Cell-Based Screening

Based on the class-level IC₅₀ data for CFM (MCF-7: 12.00 μM; T24: 24.80 μM) and the favorable selectivity index against Vero normal cells (IC₅₀ = 98.70 μM) [1], this compound is best deployed in focused anticancer screening libraries targeting breast and bladder carcinoma cell lines. The isopropyl substituent may further modulate potency and selectivity relative to the reference congener.

Structure-Activity Relationship (SAR) Exploration of 5-Substituted 1,3,4-Thiadiazoles

The quantifiable lipophilicity difference (ΔXLogP3 = +1.0 vs. cyclopropyl analog) and regioisomeric pKa shift (ΔpKa = –0.60 vs. 1,2,4-thiadiazole isomer) make this compound a valuable probe for mapping the impact of 5-position alkyl substitution on pharmacokinetics and target engagement in medicinal chemistry SAR campaigns [1][2].

ADMET Property Benchmarking in Lead Optimization Programs

With predicted drug-like ADMET properties and oral bioavailability inferred from the 1,3,4-thiadiazole-morpholine class , this compound serves as a benchmark scaffold for optimizing lipophilicity-permeability trade-offs in early-stage drug discovery. Its compliance with Lipinski Rule of 5 criteria supports its use as a lead-like starting point.

Chemical Biology Probe Development for Target Identification

The demonstrated stability in phosphate buffer at pH 7.4 for the scaffold class supports the use of this compound in cellular thermal shift assays (CETSA) and pull-down experiments for target deconvolution, where compound integrity under physiological conditions is critical for reproducible results.

Quote Request

Request a Quote for 4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.